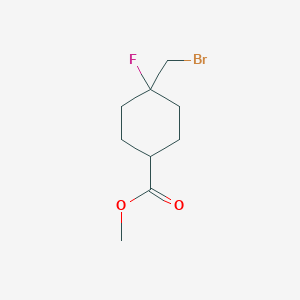

Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate

Description

Historical Development and Research Evolution

The synthesis of fluorinated cyclohexane derivatives has evolved significantly since the mid-20th century, driven by the demand for bioactive molecules with enhanced metabolic stability and lipophilicity. This compound emerged as a specialized intermediate in the early 21st century, with its first documented synthesis appearing in patent literature around 2017. Early routes to analogous fluorocyclohexanes relied on multi-step processes involving hazardous fluorinating agents like DAST (diethylaminosulfur trifluoride) and low-yielding deprotection steps. For instance, methods for synthesizing 4-fluorocyclohexanone—a related compound—initially suffered from yields as low as 7% due to side reactions and purification challenges.

Advancements in catalytic fluorination and protective-group strategies enabled more efficient pathways. The compound’s current synthesis likely draws from innovations in ketal protection and palladium-catalyzed hydrogenation, as demonstrated in the high-yield (98% purity) production of 4-fluorocyclohexanone derivatives. These methods emphasize the use of inexpensive starting materials like 1,4-cyclohexanedione monoethylene ketal and recyclable catalysts, reflecting a broader shift toward sustainable organofluorine chemistry.

Significance in Fluorinated Cyclohexane Chemistry

Fluorinated cyclohexanes occupy a critical niche in medicinal chemistry due to fluorine’s ability to modulate electronic, conformational, and pharmacokinetic properties. This compound exemplifies this through two key features:

- Electrophilic Bromomethyl Group : The bromomethyl substituent serves as a strategic site for nucleophilic substitution, enabling the introduction of amines, thiols, or other functional groups. This reactivity is exploited in drug discovery to append pharmacophores or solubilizing moieties.

- Fluorine-Induced Conformational Rigidity : The fluorine atom at the 4-position restricts cyclohexane ring puckering, favoring specific diastereomeric forms. This rigidity enhances binding affinity in target proteins, as seen in fluorinated analogs of bioactive molecules like paroxetine.

The compound’s ester group further allows for hydrolysis to carboxylic acids or reduction to alcohols, expanding its utility in multi-step syntheses.

Current Research Landscape and Academic Interest

Recent studies have focused on leveraging this compound as a precursor in three key areas:

- Pharmaceutical Intermediates : The compound is used to synthesize fluorinated analogs of antidepressants and antivirals. For example, its bromomethyl group facilitates Suzuki-Miyaura couplings to introduce aryl groups, a common strategy in kinase inhibitor development.

- Materials Science : Fluorinated cyclohexanes improve the thermal stability and dielectric properties of polymers. Researchers have incorporated this compound into epoxy resins to enhance flame retardancy.

- Catalysis : Palladium complexes derived from brominated fluorocyclohexanes show promise in cross-coupling reactions, though this application remains underexplored.

Ongoing challenges include optimizing stereocontrol during synthesis and reducing reliance on halogenated solvents, which aligns with green chemistry initiatives.

Theoretical Importance in Organofluorine Chemistry

The compound’s structure provides a model system for studying two fundamental phenomena:

- Hyperconjugative Effects : The fluorine atom’s electronegativity alters electron density across the cyclohexane ring, affecting the stability of transition states in substitution reactions. For instance, computational studies suggest that fluorine’s -I effect accelerates $$ \text{S}_N2 $$ reactions at the bromomethyl site by polarizing the C-Br bond.

- Steric and Electronic Modulation : The cis-configuration ((1s,4s)-isomer) creates a steric environment that directs regioselectivity in subsequent reactions. Density functional theory (DFT) calculations reveal that the fluorine atom’s van der Waals radius (1.47 Å) imposes torsional strain, favoring axial attack in nucleophilic substitutions.

These insights inform the design of fluorinated building blocks with tailored reactivity, underscoring the compound’s role as a testbed for theoretical exploration.

Table 1: Key Physicochemical Properties of this compound

Properties

IUPAC Name |

methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrFO2/c1-13-8(12)7-2-4-9(11,6-10)5-3-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLVFHIUAZVWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)(CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or cyclohexene.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine or fluorine atoms or to reduce the ester group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of new compounds with different functional groups replacing the bromomethyl group.

Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate has shown promise as an antimicrobial agent. The presence of the bromine and fluorine substituents enhances its biological activity due to their ability to participate in halogen bonding, which can increase the specificity of interactions with biological targets.

Table 1: Antimicrobial Activity Data

| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |

| This compound | Escherichia coli | 64 µg/mL | Moderate activity observed |

Research indicates that derivatives of this compound exhibit significant activity against various pathogens, particularly those resistant to conventional antibiotics .

Anticancer Properties

The compound's potential in cancer treatment has also been explored. Studies have shown that halogenated compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress.

Table 2: Cell Viability in Cancer Studies

| Compound | Cell Line Tested | IC50 (μM) | Viability (%) |

|---|---|---|---|

| This compound | H9c2 Cardiomyocytes | Not specified | Not specified |

| Doxorubicin + Derivative Compounds | H9c2 Cardiomyocytes | >40 μM | >80% with co-treatment |

While the compound may not be as potent as established chemotherapeutics like Doxorubicin, it demonstrates potential for further development as an adjunct therapy in cancer treatment .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various transformations, making it valuable in the synthesis of more complex molecules.

Case Study: Synthesis of Fluoroalkylated Compounds

A study demonstrated the use of this compound as a starting material for synthesizing sp3-enriched fluoroalkylated products. The compound was subjected to reactions that yielded high overall yields of desired products, showcasing its utility in synthetic methodologies .

Mechanism of Action

The mechanism of action of Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the fluorine atom may interact with enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate with analogous compounds, focusing on structural features, reactivity, and applications.

Ethyl 4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate

- Structure : Similar cyclohexane backbone but replaces bromomethyl with a chlorosulfonylmethyl group. The ester is ethyl rather than methyl.

- Reactivity : The chlorosulfonyl group is strongly electron-withdrawing, enhancing electrophilicity at the methyl position compared to bromomethyl. However, bromine is a better leaving group than chlorine, favoring substitution reactions in the brominated compound .

- Applications : The chlorosulfonyl derivative may be used in sulfonamide synthesis, while the brominated analog is more suited for alkylation or cross-coupling reactions.

- Molecular Weight : 286.75 g/mol vs. 253.11 g/mol for the target compound .

Methyl 4-(Bromomethyl)benzoate

- Structure : Aromatic benzene ring vs. alicyclic cyclohexane. Both have methyl esters and bromomethyl substituents.

- Reactivity: The planar benzene ring allows π-π stacking interactions, influencing crystallinity.

- Physical Properties : The benzoate derivative likely has higher melting points due to aromatic stacking, whereas the cyclohexane analog may exhibit lower solubility in polar solvents .

Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate

- Structure: Cyclohexa-diene ring with conjugated double bonds, amino group, and aryl substituents. The target compound has a fully saturated cyclohexane.

- Reactivity : The diene system is prone to Diels-Alder reactions, while the saturated cyclohexane in the target compound offers stability against oxidation or cycloaddition .

- Crystallography : The diene derivative adopts a screw-boat conformation with dihedral angles of ~80° between aryl rings. The cyclohexane analog may exhibit different puckering parameters due to reduced ring strain .

Methyl 2-(4-bromocyclohexa-1,5-diene-1-carboxamido)-4'-(furan-3-yl)-[1,1'-biphenyl]-4-carboxylate

- Structure : Contains a cyclohexa-diene fused to a biphenyl-furan system. The bromine is on the diene ring, contrasting with the saturated bromomethyl group in the target compound.

- Applications : The diene’s conjugation enables photochemical applications, whereas the saturated bromomethyl group in the target compound is tailored for controlled alkylation in drug synthesis .

Research Findings and Data

- Synthetic Utility : The bromomethyl group in the target compound enables efficient alkylation reactions, as seen in analogs like Ethyl 4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate, which undergoes sulfonation .

- Crystallographic Insights : Cyclohexane derivatives with halogen substituents (e.g., fluorine) exhibit distinct ring puckering and dihedral angles compared to aromatic analogs, influencing packing stability .

Biological Activity

Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHBrF O

- Molecular Weight : 267.11 g/mol

- CAS Number : Not specified in the sources.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The bromomethyl and fluorine substituents are believed to enhance the compound's interaction with microbial membranes, leading to increased permeability and eventual cell death.

Anti-inflammatory Effects

Studies have shown that derivatives of this compound can modulate inflammatory pathways. In vitro assays demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Nuclear Factor kappa B (NF-kB) : Inhibition of NF-kB signaling pathways has been linked to reduced inflammation.

- Reactive Oxygen Species (ROS) : The compound may reduce oxidative stress by modulating ROS levels, thereby protecting cells from oxidative damage.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.

- Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in a significant decrease in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key structural features of Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate, and how do they influence its reactivity?

The compound contains a cyclohexane ring substituted with a bromomethyl group, a fluorine atom, and a methyl carboxylate ester. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, while the fluorine atom introduces steric and electronic effects (e.g., electron-withdrawing) that modulate reactivity. The ester group enables hydrolysis or transesterification. Structural characterization via NMR and X-ray crystallography is critical to confirm regiochemistry and stereochemistry .

Q. What safety precautions are essential when handling this compound in the laboratory?

Due to the bromomethyl group, which is a potential alkylating agent, strict safety measures are required:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation or skin contact; wash with soap and water immediately if exposed.

- Store in a cool, dry place away from oxidizing agents. Refer to safety protocols for brominated compounds in and for first-aid procedures and disposal guidelines .

Q. What synthetic routes are commonly employed to prepare this compound?

A plausible method involves:

- Step 1 : Fluorination of a cyclohexane precursor (e.g., via electrophilic fluorination or nucleophilic substitution).

- Step 2 : Bromination of a methyl group using reagents like NBS (N-bromosuccinimide) under radical or light-initiated conditions.

- Step 3 : Esterification via reaction of the carboxylic acid with methanol in the presence of an acid catalyst. Purification via recrystallization (ethanol/water mixtures) or column chromatography is typical .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction using SHELXL ( ) can determine the cyclohexane ring’s puckering parameters (e.g., chair, boat, or twist-boat conformations) and the spatial arrangement of substituents. For example:

Q. What contradictions exist in reported synthetic yields, and how can they be addressed experimentally?

Discrepancies in yields may arise from:

- Radical vs. ionic bromination pathways : Competing mechanisms lead to varying byproducts.

- Steric hindrance : The fluorine atom may slow bromomethyl group formation. Resolution :

- Optimize reaction conditions (e.g., solvent polarity, temperature, initiators like AIBN).

- Use kinetic studies (e.g., in situ NMR) to track intermediate formation .

Q. How does the bromomethyl group’s leaving ability compare to other halides in nucleophilic substitution reactions?

Bromine’s moderate electronegativity and polarizability make the bromomethyl group more reactive than chloro analogs but less than iodo. Key factors:

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Nucleophile strength : Thiols or amines react efficiently under mild conditions. Comparative studies with Methyl 4-(chloromethyl)-4-fluorocyclohexane-1-carboxylate () show faster substitution kinetics for the bromo derivative .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

- HPLC-MS : Detects low-level byproducts (e.g., dehalogenated or oxidized species).

- NMR spectroscopy : ¹⁹F NMR identifies fluorine-containing impurities.

- Elemental analysis : Validates stoichiometry of Br and F atoms. Cross-validation with certified reference standards ( ) ensures accuracy .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.